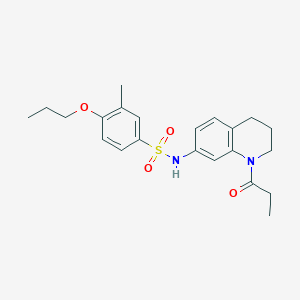

3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide

Description

3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, a propionyl group, and a propoxybenzenesulfonamide moiety.

Properties

IUPAC Name |

3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-4-13-28-21-11-10-19(14-16(21)3)29(26,27)23-18-9-8-17-7-6-12-24(20(17)15-18)22(25)5-2/h8-11,14-15,23H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTVVAOIUVLYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the propionyl group, and the attachment of the propoxybenzenesulfonamide moiety. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

Formation of Tetrahydroquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Propionyl Group: This can be achieved through acylation reactions using propionyl chloride or anhydride in the presence of a suitable catalyst.

Attachment of Propoxybenzenesulfonamide Moiety: This step may involve sulfonamide formation reactions, typically using sulfonyl chlorides and amines under basic conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.

Medicine: Potential medicinal applications include its use as a lead compound for the development of new drugs, particularly if it exhibits pharmacological activity.

Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s activity would be mediated through binding to these targets and modulating their function. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Conclusion

This compound is a compound with a unique structure and potential applications in various scientific fields Its synthesis involves multiple steps, and it can undergo various chemical reactions The compound’s potential applications in chemistry, biology, medicine, and industry make it a valuable subject for further research

Biological Activity

The compound 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide is a synthetic derivative belonging to the class of tetrahydroquinoline sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves examining its structural features, mechanisms of action, and the results of various studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 372.5 g/mol. The structure includes:

- A tetrahydroquinoline core, which is known for its diverse biological activities.

- A propanoyl group at the nitrogen position.

- A sulfonamide functional group attached to a propoxy-substituted benzene ring.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.5 g/mol |

| Core Structure | Tetrahydroquinoline |

| Functional Groups | Propanoyl, Sulfonamide, Propoxy |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures often exert their effects through:

- Enzyme Inhibition : Compounds containing sulfonamide groups are known to inhibit specific enzymes, which can lead to therapeutic effects against diseases such as cancer and bacterial infections.

- Receptor Modulation : The tetrahydroquinoline moiety may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of sulfonamide derivatives and found that modifications in the benzene ring significantly influenced their antibacterial activity. The presence of the propanoyl group in this compound suggests enhanced efficacy against certain strains of bacteria due to improved lipophilicity and membrane permeability .

-

Antitumor Potential :

- Research on similar tetrahydroquinoline derivatives has demonstrated significant antitumor activity. For instance, analogs have shown inhibition of farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity .

-

Neuroprotective Effects :

- Investigations into tetrahydroquinoline compounds indicate potential neuroprotective properties. These compounds may inhibit enzymes involved in neurotransmitter degradation or modulate receptor activity associated with neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of This compound , it is useful to compare it with structurally related compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl) | Antibacterial | Methyl substitutions enhance activity |

| N-(1-propanoyl)-3-methylbenzene-sulfonamide | Antimicrobial | Lacks ethoxy group; simpler structure |

| 4-methoxy-N-(1-propanoyl-tetrahydroquinoline) | Potentially different pharmacological profiles | Similar core but different substituents |

Q & A

Q. How can the synthetic route for 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves: (i) Formation of the tetrahydroquinoline core via catalytic hydrogenation of a quinoline precursor using palladium on carbon (Pd/C) under hydrogen gas . (ii) Introduction of the propanoyl group via acylation with propanoyl chloride in the presence of a base like triethylamine . (iii) Sulfonylation at the 7-position using 3-methyl-4-propoxybenzenesulfonyl chloride under anhydrous conditions . Key optimizations include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Monitoring reaction progress with LC-MS to minimize side products .

Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement (applies to crystalline derivatives) .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, with DEPT-135 for quaternary carbon identification .

- High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular formula (e.g., [M+H]⁺ ion) .

Q. How do solubility and stability profiles impact experimental design for biological assays?

- Methodological Answer :

- Solubility: Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4). Aggregation can be monitored via dynamic light scattering (DLS) .

- Stability: Conduct HPLC-UV at 24/48/72 hours under assay conditions (e.g., 37°C, pH 7.4) to detect degradation. Store at -20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies are recommended to model the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., sulfonamide-binding enzymes) to predict binding modes.

- MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes .

- QSAR : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the propoxy and propanoyl groups?

- Methodological Answer :

- Synthesize analogs with:

(i) Varied alkoxy chains (e.g., ethoxy, butoxy) at the 4-position.

(ii) Alternative acyl groups (acetyl, butanoyl) at the 1-position . - Compare IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase) to quantify substituent effects. Use ANOVA to validate statistical significance .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability via LC-MS/MS in rodent models. Poor in vivo activity may stem from rapid clearance .

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to detect inactivation pathways (e.g., oxidative dealkylation) .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?

- Methodological Answer :

- Twinned crystals : Use SHELXL’s TWIN command to refine data.

- Weak diffraction : Optimize crystallization with vapor diffusion (e.g., PEG 4000/ammonium sulfate) and collect data at synchrotron sources (λ = 0.7–1.0 Å) .

Q. How can regioselectivity issues during sulfonylation at the tetrahydroquinoline 7-position be controlled?

- Methodological Answer :

- Directing groups : Introduce a transient protecting group (e.g., Boc) at competing reactive sites.

- Lewis acid catalysis : Use ZnCl₂ to polarize the sulfonyl chloride, favoring nucleophilic attack at the 7-amino group .

Q. What strategies are effective for identifying metabolic pathways in preclinical studies?

- Methodological Answer :

- Stable isotope labeling : Synthesize a ¹³C-labeled analog to track metabolites via NMR.

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. How can conflicting data on the compound’s fluorescence properties (if applicable) be reconciled?

- Methodological Answer :

- Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., hexane → water). Aggregation-induced emission (AIE) may explain discrepancies .

- TD-DFT calculations : Simulate excited-state transitions (Gaussian 16) to correlate experimental and theoretical λₑₘ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.